molecular formula C11H21ClO3S B15324760 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride

2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B15324760
M. Wt: 268.80 g/mol
InChI Key: BALXZPXQFBIIKA-UHFFFAOYSA-N
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Description

2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclopentylmethoxy methyl substituent on a butane backbone. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules, enabling applications in pharmaceuticals, agrochemicals, and materials science . Its structure combines steric bulk from the cyclopentyl group with the electrophilic reactivity of the sulfonyl chloride moiety, making it distinct from simpler sulfonyl chlorides.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

2-(cyclopentylmethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-2-10(9-16(12,13)14)7-15-8-11-5-3-4-6-11/h10-11H,2-9H2,1H3

InChI Key

BALXZPXQFBIIKA-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC1CCCC1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid+SOCl22-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride+SO2+HCl\text{2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid+SOCl2​→2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic, making it prone to nucleophilic attack. This reaction replaces the chloride ion with a nucleophile, forming covalent bonds with various substrates.

Mechanism

The reaction proceeds through a two-step process:

  • Nucleophilic attack : The nucleophile (e.g., alcohol, amine, or thiol) attacks the sulfur atom, forming a tetrahedral intermediate.

  • Elimination : Chloride ion is released, yielding the substituted product.

Common Nucleophiles and Products

Nucleophile TypeExample ReactionProductReaction Conditions
Alcohols (R-OH)React with alcoholsAlkyl sulfonate estersBasic conditions (e.g., pyridine)
Amines (R-NH₂)React with aminesSulfonamidesBasic conditions (e.g., DMF)
Thiols (R-SH)React with thiolsSulfonothioatesNeutral or mildly acidic conditions

These substitutions are critical for synthesizing complex organic molecules, including pharmaceutical intermediates .

Hydrolysis Reactions

In aqueous environments, the compound undergoes hydrolysis to form the corresponding sulfonic acid.

Mechanism

The reaction involves:

  • Attack by water : Water acts as a nucleophile, attacking the sulfur atom.

  • Release of HCl : Hydrolysis yields the sulfonic acid and hydrochloric acid.

Conditions

  • Aquatic conditions : Requires water and often catalytic acid/base.

  • Stability : The sulfonic acid is stable under most conditions but may decompose at extreme pH values.

Comparison with Analogous Compounds

CompoundFunctional GroupKey Difference
Butanesulfonyl chloride-SO₂Cl (no substituent)Lacks cyclopentylmethoxy group
Cyclopentanesulfonamide-SO₂NH₂ (sulfonamide)Contains amine instead of Cl

This structural distinction imparts unique reactivity and stability, making the compound advantageous for specific synthetic applications .

Scientific Research Applications

2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride has a variety of applications in scientific research because of its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules.

Scientific Research Applications

  • Chemistry It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
  • Medicine It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
  • Industry It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Nucleophilic Substitution The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated hydrochloric acid.
  • Reduction The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
  • Oxidation Oxidative reactions can convert the compound into sulfone derivatives. Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed:

  • Sulfonamides Formed by reaction with amines.
  • Sulfonate Esters Formed by reaction with alcohols.
  • Sulfones Formed by oxidation reactions.

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, capable of forming covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to the modulation of enzyme activities or the inhibition of specific biological pathways.

  • Enzyme Inhibition: Sulfonyl chlorides can inhibit enzymes by modifying active site residues.
  • Protein Interaction: They may also impact protein-protein interactions, influencing various signaling pathways.

Mechanism of Action

The mechanism of action of 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

From computational similarity assessments (e.g., Tanimoto coefficients), the following compounds exhibit notable structural or functional resemblance:

Compound Name CAS Number Similarity Score Key Structural Differences
Cyclobutylmethanesulfonyl chloride 10147-36-1 0.71 Cyclobutyl group instead of cyclopentyl
2-Methylpropane-1-sulfonyl chloride 594-44-5 0.81 Linear alkyl chain, no cyclic ether
Cyclopentanesulfonyl chloride 35432-36-1 0.86 Cyclopentane directly bonded to sulfonyl
trans-Crotylsarin 138780-00-4 N/A Organophosphorus, fluoridate ester

Notes:

  • 2-Methylpropane-1-sulfonyl chloride (similarity 0.81) lacks cyclic substituents, leading to lower steric shielding and higher solubility in non-polar solvents .
  • Cyclopentanesulfonyl chloride (similarity 0.86) demonstrates how direct cyclopentane attachment modifies electronic effects on the sulfonyl group, enhancing stability under acidic conditions .
  • trans-Crotylsarin (CAS 138780-00-4), an organophosphorus compound, diverges entirely in reactivity due to its phosphonofluoridate ester group, highlighting the uniqueness of sulfonyl chlorides in electrophilic reactions .

Reactivity and Stability

  • Electrophilicity : The cyclopentylmethoxy methyl group in the target compound provides moderate steric protection to the sulfonyl chloride, reducing hydrolysis rates compared to 2-methylpropane-1-sulfonyl chloride but increasing reactivity relative to cyclopentanesulfonyl chloride .
  • Thermal Stability : Cyclopentyl-containing analogs generally exhibit higher thermal stability than cyclobutyl derivatives due to reduced ring strain.
  • Synthetic Utility : The target compound’s ether-linked cyclopentyl group enables selective functionalization in multi-step syntheses, unlike linear analogs like 2-methylpropane-1-sulfonyl chloride .

Biological Activity

2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound's structure is characterized by the presence of a cyclopentylmethoxy group and a butane sulfonyl chloride moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC12H17ClO3S
Molecular Weight276.78 g/mol
IUPAC NameThis compound
InChI Key(To be determined)

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, capable of forming covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to the modulation of enzyme activities or the inhibition of specific biological pathways.

  • Enzyme Inhibition : Sulfonyl chlorides can inhibit enzymes by modifying active site residues.
  • Protein Interaction : They may also impact protein-protein interactions, influencing various signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some sulfonyl chlorides have shown effectiveness against bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting tumor growth through kinase modulation.
  • Anti-inflammatory Effects : The compound may play a role in reducing inflammation by targeting specific inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of sulfonyl chlorides, including those structurally related to this compound. Notable findings include:

  • Study on Kinase Inhibition :
    • A study demonstrated that related sulfonyl chlorides could inhibit receptor tyrosine kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Evaluation :
    • Research highlighted the antimicrobial properties of sulfonyl chlorides against Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibiotics .
  • Inflammatory Disease Models :
    • Animal models have shown that compounds with similar structures can reduce symptoms in models of rheumatoid arthritis and inflammatory bowel disease, pointing towards their anti-inflammatory potential .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved Effects
AntimicrobialSulfonamide derivativesEffective against various bacterial strains
AnticancerKinase inhibitorsInhibition of tumor cell proliferation
Anti-inflammatoryVarious sulfonyl chloridesReduction in inflammatory markers

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